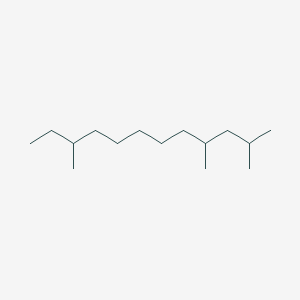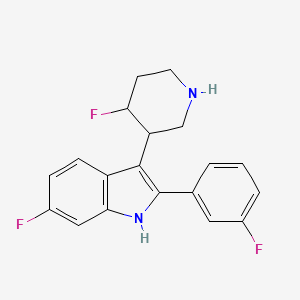
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- is a chemical compound with the molecular formula C20H24Si and a molecular weight of 292.496 g/mol . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications.
Méthodes De Préparation
The synthesis of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- typically involves the reaction of tert-butyldimethylsilyl chloride with appropriate organic reagents under controlled conditions. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon dioxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds and polymers.
Biology: It can be used in the modification of biological molecules for research purposes.
Industry: Used in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- involves its interaction with various molecular targets, primarily through the silicon atom. The silicon atom can form strong bonds with other elements, allowing the compound to act as a cross-linking agent in polymers and other materials. The pathways involved include the formation of silicon-oxygen and silicon-carbon bonds, which contribute to the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- can be compared with other similar compounds such as:
Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
Silane, (1,1-dimethylethyl)[(1-ethoxy-2-methyl-1-propen-1-yl)oxy]dimethyl-: Another similar compound with different substituents, affecting its chemical properties and uses.
The uniqueness of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- lies in its specific combination of functional groups, which provide distinct reactivity and application potential compared to other silanes.
Propriétés
Numéro CAS |
389138-22-1 |
|---|---|
Formule moléculaire |
C20H24Si |
Poids moléculaire |
292.5 g/mol |
InChI |
InChI=1S/C20H24Si/c1-6-17(2)21(20(3,4)5,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,1H2,2-5H3 |
Clé InChI |
CQNXEVWIXJNVDK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
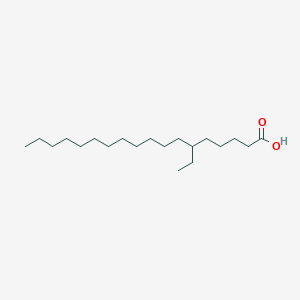

![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
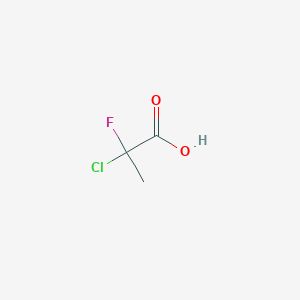
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
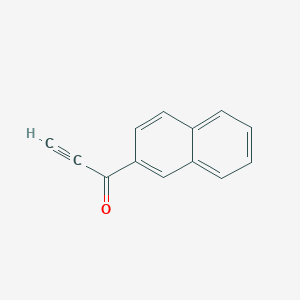
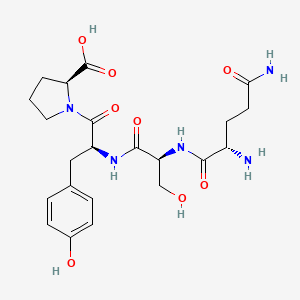
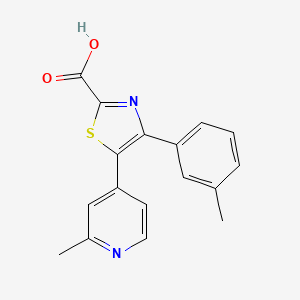
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
